molecular formula C8H15NO2S B6266599 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione CAS No. 1936223-78-7

9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione

Cat. No. B6266599
CAS RN: 1936223-78-7
M. Wt: 189.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione (9T6A) is a novel spirocyclic compound that has been studied for its potential medicinal applications. It is a member of the azaspirodecane family and is characterized by its unique structural and functional properties. 9T6A has been found to possess interesting biological and pharmacological activities, and it has been studied for its potential therapeutic uses.

Scientific Research Applications

9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione has been studied for its potential medicinal applications. It has been found to possess anti-inflammatory, anti-cancer, anti-fungal, and anti-microbial activities. It has also been studied for its potential as a neuroprotective agent and for its ability to reduce the toxicity of certain drugs. Furthermore, 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione has been studied for its potential to modulate the activity of several enzymes involved in the metabolism of drugs and other compounds.

Mechanism of Action

The mechanism of action of 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione is not yet fully understood. However, studies have suggested that it may act by modulating the activity of several enzymes involved in the metabolism of drugs and other compounds. It has also been suggested that 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione may act as an antioxidant, which could explain its anti-inflammatory and anti-cancer activities.
Biochemical and Physiological Effects
9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione has been found to possess several biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, anti-fungal, and anti-microbial activities. It has also been found to possess neuroprotective properties and to reduce the toxicity of certain drugs. Furthermore, 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione has been found to modulate the activity of several enzymes involved in the metabolism of drugs and other compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione in laboratory experiments include its relatively low cost, its availability in large quantities, and its relatively simple synthesis process. Furthermore, 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione has been found to possess several biochemical and physiological effects, which makes it an ideal candidate for further study. The main limitation of 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione is that its mechanism of action is still not fully understood, which limits its potential applications.

Future Directions

In the future, 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione could be further studied for its potential therapeutic applications. It could be used as an anti-inflammatory, anti-cancer, anti-fungal, and anti-microbial agent. Furthermore, 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione could be studied for its potential to modulate the activity of several enzymes involved in the metabolism of drugs and other compounds. Additionally, 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione could be investigated for its potential to reduce the toxicity of certain drugs. Finally, further research could be conducted to better understand the mechanism of action of 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione.

Synthesis Methods

9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione is a synthetic compound and is synthesized via a multi-step process. The first step involves the condensation of cyclopentanol and cyclohexanone in the presence of a strong base such as sodium hydroxide. This reaction results in the formation of the spirocyclic compound 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione. The second step involves the deprotection of the spirocyclic compound with trifluoroacetic acid. This reaction results in the formation of the desired compound 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 9lambda6-thia-6-azaspiro[4.5]decane-9,9-dione involves the reaction of a thiol with a cyclic imide to form a spirocyclic compound.", "Starting Materials": [ "Thiol (e.g. 2-mercaptoethanol)", "Cyclic imide (e.g. succinimide)" ], "Reaction": [ "The thiol is reacted with the cyclic imide in the presence of a base (e.g. sodium hydroxide) to form the spirocyclic compound.", "The reaction is carried out in a suitable solvent (e.g. ethanol) at elevated temperature (e.g. 80-100°C) for several hours.", "The product is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

1936223-78-7

Molecular Formula

C8H15NO2S

Molecular Weight

189.3

Purity

95

Origin of Product

United States

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